molecular formula C17H15N3 B120503 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile CAS No. 768398-03-4

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile

Cat. No. B120503
M. Wt: 261.32 g/mol
InChI Key: OLZONQCQODMZSS-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring. This particular derivative is characterized by the presence of a methyl group and a p-tolyl group attached to the imidazole ring, and an acetonitrile group at the third position of the pyridine ring. Imidazo[1,2-a]pyridines have gained attention due to their diverse biological activities and potential applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as the compound , can be achieved through a FeCl3-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines with diazoacetonitrile. This method is advantageous due to its use of an environmentally benign catalyst and the absence of additional oxidants or ligands, making the process more sustainable and cost-effective. The substrates required for this synthesis are readily available, and the reaction conditions are mild, leading to good yields of the desired products .

Molecular Structure Analysis

The molecular structure of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is characterized by the fused imidazole and pyridine rings, which are common to the imidazo[1,2-a]pyridine scaffold. The presence of substituents such as the methyl and p-tolyl groups can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The acetonitrile group at the C-3 position is a versatile functional group that can undergo further chemical transformations.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions, expanding their utility in synthetic and pharmaceutical chemistry. For instance, the compound synthesized through the FeCl3-catalyzed reaction can be readily transformed into other synthetically valuable products. These transformations can be carried out with good efficiency, allowing for the generation of a diverse array of compounds from a common precursor . Additionally, related compounds have been shown to react with β-lactam carbenes and undergo acidic hydrolysis to produce fluorescent probes for mercury ion detection, demonstrating the versatility of the imidazo[1,2-a]pyridine core in chemical sensing applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile are not detailed in the provided papers, imidazo[1,2-a]pyridines, in general, are known for their stability and potential biological activity. The fluorescent properties of related compounds suggest that they may possess photophysical characteristics that could be exploited in sensor technologies or as fluorescent markers in biological systems . The solubility, melting point, and other physicochemical parameters would be determined experimentally to fully understand the compound's behavior in various environments.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile and its derivatives have been synthesized through various methods. For instance, "water-mediated" hydroamination and silver-catalyzed aminooxygenation are used for synthesizing methylimidazo[1,2-a]pyridines, demonstrating the versatility in the chemical synthesis of this compound (Mohan, Rao, & Adimurthy, 2013).
  • Novel imidazo[1,2-a]pyridine derivatives are synthesized for specific applications, like being efficient fluorescent probes for mercury ion detection both in acetonitrile and in buffered aqueous solutions (Shao et al., 2011).

Applications in Organic Chemistry and Materials Science

  • Imidazo[1,2-a]pyridine derivatives, including 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile, have been used in the creation of heteroarylmethylphosphonates, showcasing its utility in organic synthesis (Drescher, Öhler, & Zbiral, 1991).
  • These compounds are also integral in the synthesis of new fluorescent heterocyclic systems, which have potential applications in molecular probes and imaging technologies (Pordel et al., 2017).

Pharmaceutical Research and Development

  • In the realm of pharmaceuticals, certain imidazo[1,2-a]pyridine derivatives are investigated for their potential as antiprotozoal agents, highlighting their relevance in medicinal chemistry (Ismail et al., 2004).
  • There's also research into their anti-bacterial properties, with certain derivatives showing significant activity against various bacterial strains (Budumuru, Golagani, & Kantamreddi, 2018).

properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-12-3-6-14(7-4-12)17-15(9-10-18)20-11-13(2)5-8-16(20)19-17/h3-8,11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZONQCQODMZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172973
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile

CAS RN

768398-03-4
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768398-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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